![molecular formula C12H15NOS B7501219 Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as AZMM and is a member of the ketone family. AZMM has been found to exhibit unique properties that make it suitable for use in various research applications. In
Wissenschaftliche Forschungsanwendungen
AZMM has been found to exhibit various applications in scientific research. One of its primary applications is in the development of novel drugs. AZMM has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. This property makes AZMM suitable for use in the development of drugs that target these enzymes. Additionally, AZMM has been found to exhibit anticancer activity, making it a potential candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of AZMM involves the inhibition of enzymes through covalent modification. AZMM contains a reactive ketone group that can react with the nucleophilic residues present in the active site of enzymes. This covalent modification results in the irreversible inhibition of the enzyme, leading to a decrease in its activity. The specificity of AZMM for different enzymes is determined by the structure of the active site and the availability of nucleophilic residues.
Biochemical and Physiological Effects
AZMM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that AZMM inhibits the activity of various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, AZMM has been found to exhibit anticancer activity in various cancer cell lines. In vivo studies have shown that AZMM exhibits low toxicity, making it a potential candidate for use in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
AZMM exhibits various advantages and limitations for lab experiments. One of the advantages of AZMM is its high potency and specificity for different enzymes. This property makes AZMM suitable for use in the development of drugs that target specific enzymes. Additionally, AZMM exhibits low toxicity, making it a potential candidate for use in drug development. One of the limitations of AZMM is its reactivity towards nucleophilic residues. This property makes it difficult to use AZMM in experiments that involve the study of enzymes with nucleophilic residues in their active site.
Zukünftige Richtungen
There are various future directions for the study of AZMM. One of the future directions is the development of novel drugs that target specific enzymes using AZMM as a lead compound. Additionally, the study of the mechanism of action of AZMM can provide insights into the design of novel inhibitors of enzymes. Furthermore, the study of the anticancer activity of AZMM can lead to the development of novel anticancer drugs. Finally, the study of the toxicity of AZMM can provide insights into its potential use in drug development.
Conclusion
In conclusion, AZMM is a chemical compound that exhibits various unique properties that make it suitable for use in scientific research. The synthesis of AZMM is relatively simple and can be achieved in high yield and purity. AZMM exhibits various applications in scientific research, including the development of novel drugs and the study of enzyme inhibition. Additionally, AZMM exhibits low toxicity, making it a potential candidate for use in drug development. There are various future directions for the study of AZMM, including the development of novel drugs and the study of its mechanism of action and toxicity.
Synthesemethoden
The synthesis of AZMM involves the reaction of 4-(methylsulfanylmethyl)benzaldehyde with azetidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield AZMM. The synthesis of AZMM is relatively simple and can be achieved in high yield and purity. The purity of AZMM can be enhanced through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-10-3-5-11(6-4-10)12(14)13-7-2-8-13/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSPCAYJANETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

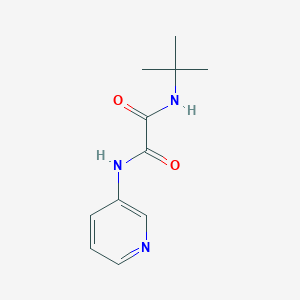
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
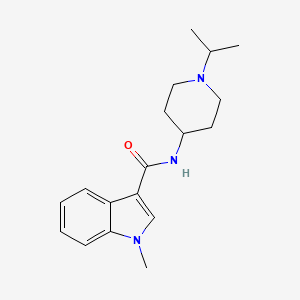
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
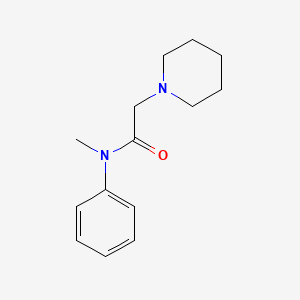
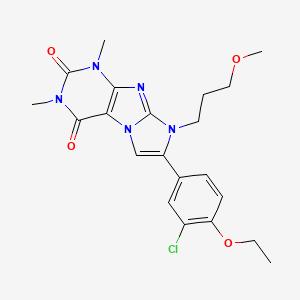
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
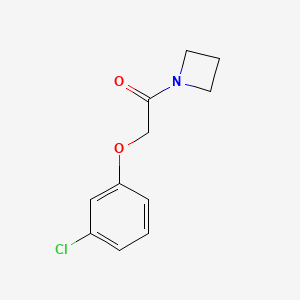
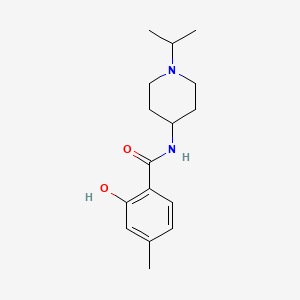
![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)